Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-azetidineacetate trifluoroacetate salt

Ring strain Conformational constraint Medicinal chemistry

Methyl 3-azetidineacetate trifluoroacetate salt (CAS 1313738-62-3, MF: C₈H₁₂F₃NO₄, MW: 243.18 g/mol) is a trifluoroacetic acid addition salt of the methyl ester of 3-azetidineacetic acid. The compound comprises a strained four-membered azetidine ring (ring strain energy approximately 25.4 kcal/mol) bearing a methyl acetate substituent at the 3-position, with the secondary amine protonated by trifluoroacetic acid (TFA).

Molecular Formula C8H12F3NO4
Molecular Weight 243.182
CAS No. 1313738-62-3
Cat. No. B572483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-azetidineacetate trifluoroacetate salt
CAS1313738-62-3
Molecular FormulaC8H12F3NO4
Molecular Weight243.182
Structural Identifiers
SMILESCOC(=O)CC1CNC1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C6H11NO2.C2HF3O2/c1-9-6(8)2-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7)
InChIKeyIIHOAEAWZALALH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Azetidineacetate Trifluoroacetate Salt (CAS 1313738-62-3): A Saturated Heterocyclic Building Block for Drug Discovery


Methyl 3-azetidineacetate trifluoroacetate salt (CAS 1313738-62-3, MF: C₈H₁₂F₃NO₄, MW: 243.18 g/mol) is a trifluoroacetic acid addition salt of the methyl ester of 3-azetidineacetic acid . The compound comprises a strained four-membered azetidine ring (ring strain energy approximately 25.4 kcal/mol) bearing a methyl acetate substituent at the 3-position, with the secondary amine protonated by trifluoroacetic acid (TFA) [1]. As a conformationally constrained, sp³-rich heterocyclic building block, it belongs to a class of saturated nitrogen-containing scaffolds increasingly prioritized in medicinal chemistry for their favorable metabolic stability profiles relative to larger-ring counterparts such as piperidine and pyrrolidine [2]. The TFA salt form is commercially available at 95–97% purity from multiple suppliers, typically as a light yellow solid with storage at 0–8°C .

Why Methyl 3-Azetidineacetate Trifluoroacetate Salt Cannot Be Replaced by Generic Azetidine Analogs or Alternative Salt Forms in Synthetic Workflows


Substituting Methyl 3-azetidineacetate trifluoroacetate salt (CAS 1313738-62-3) with the corresponding hydrochloride salt (CAS 1229705-59-2) or the free base (CAS 890849-61-3) introduces material differences in solubility, stability, and synthetic compatibility that directly impact reaction outcomes . The TFA counterion confers markedly enhanced solubility in polar aprotic solvents such as DMSO and acetonitrile compared to the hydrochloride form—a critical advantage for amide coupling and peptide synthesis protocols where homogeneous reaction conditions are required . Furthermore, azetidine free bases are known to undergo polymerization upon prolonged storage or exposure to neutralizing agents, whereas the TFA salt provides a stable, crystalline, non-hygroscopic solid that can be weighed accurately under ambient conditions [1]. Replacing the azetidine scaffold with larger saturated heterocycles (pyrrolidine or piperidine) fundamentally alters conformational preference, basicity (pKa ~11.3 for azetidine vs. ~10.6 for pyrrolidine and ~10.8 for piperidine), and metabolic stability profiles, thereby compromising structure-activity relationships in lead optimization programs [2].

Quantitative Differentiation Evidence: Methyl 3-Azetidineacetate Trifluoroacetate Salt vs. Closest Analogs


Ring Strain Energy: Azetidine vs. Pyrrolidine vs. Piperidine – Conformational Constraint and Reactivity

The azetidine ring in Methyl 3-azetidineacetate trifluoroacetate salt possesses a ring strain energy of approximately 25.4 kcal/mol, which is intermediate between the highly strained aziridine (~27.7 kcal/mol) and the relatively unstrained pyrrolidine (~5.4 kcal/mol) and piperidine (~0 kcal/mol) [1]. This intermediate strain level provides a therapeutically relevant balance: sufficient stability for isolation and handling, yet enough reactivity to enable strain-driven ring-opening or expansion chemistry under controlled conditions [1]. The rigid, puckered conformation of the four-membered ring reduces the entropic penalty upon target binding, potentially leading to higher binding affinity compared to more flexible five- or six-membered ring analogs [2].

Ring strain Conformational constraint Medicinal chemistry

Salt Form Comparison: TFA Salt vs. Hydrochloride Salt – Solubility and Handling Characteristics

Methyl 3-azetidineacetate is commercially available as both a trifluoroacetate (TFA) salt (CAS 1313738-62-3) and a hydrochloride (HCl) salt (CAS 1229705-59-2). The TFA salt (MW 243.18 g/mol) is a light yellow to off-white crystalline solid with storage at 0–8°C and shipping at ambient temperature, while the HCl salt (MW 165.62 g/mol) is a white to off-white crystalline solid . TFA salts of amine-containing compounds are generally reported to exhibit superior solubility in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) compared to the corresponding hydrochloride salts, which tend to have higher aqueous solubility but limited organic solvent solubility . This differential solubility profile makes the TFA salt the preferred form for amide coupling reactions, Boc-deprotection workflows, and peptide synthesis conducted in organic media.

Salt selection Solubility Solid-state properties

Lipophilicity and Ionization State: Calculated LogD and XLogP3 for TFA Salt vs. Free Base

The free base methyl 2-(azetidin-3-yl)acetate (CAS 890849-61-3) has a computed XLogP3 of -0.3, indicating moderate hydrophilicity, with 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. The TFA salt (CAS 1313738-62-3) exhibits calculated LogD values of -3.77 (pH 5.5) and -3.04 (pH 7.4), with a LogP of -0.55, reflecting the contribution of the ionized TFA counterion to dramatically increased hydrophilicity under physiological pH conditions [2]. The TFA salt has 2 hydrogen bond acceptors and 1 hydrogen bond donor, and complies with Lipinski's Rule of Five [2]. This pronounced difference in calculated lipophilicity between the free base and the TFA salt form has implications for solubility in biological assay media, membrane permeability predictions, and formulation development.

Lipophilicity LogD Drug-likeness Permeability

Metabolic Stability Advantage: Azetidine vs. Piperidine Scaffolds in Drug Design

In a systematic study comparing mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives, intrinsic microsomal clearance (CLint) measurements demonstrated high metabolic stability for the azetidine series, with the single exception of the 3,3-difluoroazetidine derivative [1]. A separate drug discovery program targeting diacylglycerol acyltransferase 2 (DGAT2) found that replacing a piperidine ring (compound 1) with an azetidine ring (compound 2) resulted in lower intrinsic clearance in human liver microsomes, consistent with the reduced susceptibility of the strained four-membered ring to cytochrome P450-mediated oxidation compared to the larger piperidine ring [2]. These findings support the selection of azetidine-containing building blocks such as Methyl 3-azetidineacetate TFA salt over piperidine-based alternatives when metabolic stability is a key optimization parameter.

Metabolic stability Intrinsic clearance Microsomal stability DGAT2

Proven Utility as a Key Intermediate: Azetidine-Based Neuroprotective Agents and RSV Antiviral Patent

3-Aryl-3-azetidinyl acetic acid methyl ester derivatives—synthesized from N-Boc-3-azetidinone via Horner-Wadsworth-Emmons reaction and rhodium(I)-catalyzed conjugate addition of arylboronic acids, followed by N-deprotection to yield N-unprotected hydrochlorides—were evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity [1]. Several derivatives demonstrated AChE inhibition comparable to rivastigmine (a clinically approved AChE inhibitor), with IC50 values from 13.15 μM, and compound 28 showed the highest neuroprotective effect in both salsolinol- and glutamate-induced neurodegeneration models, driven by reduction in oxidative stress and caspase-3/7 activity [1][2]. Separately, a patent application (US 2020/0361942 A1) discloses pyrazolopyrimidine compounds incorporating azetidine scaffolds, including intermediates related to methyl 3-azetidineacetate, with antiviral activity against respiratory syncytial virus (RSV), demonstrating superior plasma concentration profiles compared to pyrrolidine-bearing analogs [3]. These published data confirm the translational relevance of methyl 3-azetidineacetate derivatives in drug discovery programs targeting neurological and infectious disease indications.

Neuroprotection AChE inhibition Antiviral RSV Patent

Conformational Constraint and pKa Differentiation: Azetidine vs. Pyrrolidine vs. Piperidine in GPCR-Targeted Therapies

The azetidine nitrogen in Methyl 3-azetidineacetate TFA salt (protonated by TFA in the salt form; free base pKa of conjugate acid = 11.25–11.29) is significantly more basic than the nitrogen in pyrrolidine (pKa ~10.6) and piperidine (pKa ~10.8) [1]. This elevated basicity, combined with the rigid puckered conformation of the four-membered ring, creates a unique pharmacophoric geometry—the nitrogen lone pair is more sterically accessible and less shielded than in larger rings [1]. The strained four-membered ring system offers unique conformational constraints for GPCR-targeted therapies, as noted by suppliers specializing in sp³-rich building blocks for CNS drug discovery . The combination of higher basicity and conformational rigidity makes Methyl 3-azetidineacetate TFA salt a strategically distinct building block for modulating target engagement, hydrogen-bonding networks, and off-rate kinetics compared to pyrrolidine or piperidine analogs.

pKa Basicity GPCR Conformational constraint Lead optimization

High-Value Application Scenarios for Methyl 3-Azetidineacetate Trifluoroacetate Salt Based on Quantitative Differentiation Evidence


CNS Drug Discovery Lead Optimization: Neuroprotective Agent Synthesis

Methyl 3-azetidineacetate TFA salt serves as a direct precursor for 3-aryl-3-azetidinyl acetic acid methyl ester derivatives with demonstrated neuroprotective activity [1]. The TFA salt form enables direct use in Horner-Wadsworth-Emmons olefination and rhodium(I)-catalyzed conjugate addition with arylboronic acids without requiring a separate counterion exchange step—a workflow advantage over the hydrochloride salt, which may require neutralization before metal-catalyzed transformations [1]. Compound 28 from this series showed the highest neuroprotective effect in both salsolinol- and glutamate-induced neurodegeneration models, with activity driven by reduction in oxidative stress and caspase-3/7 activity [1][2].

Metabolic Stability-Driven Scaffold Replacement: Azetidine for Piperidine Substitution in DGAT2 and Related Targets

In programs where piperidine-containing lead compounds exhibit high intrinsic clearance due to CYP-mediated ring oxidation, Methyl 3-azetidineacetate TFA salt provides a direct entry to azetidine-based analogs with improved metabolic stability [1]. The azetidine-into-piperidine substitution strategy has been validated in the DGAT2 inhibitor program leading to the clinical candidate ervogastat (PF-06865571, currently Phase 2 for NASH), where azetidine replacement reduced intrinsic clearance relative to the piperidine predecessor [1][2]. The methyl ester handle allows further diversification to amides, acids, or other functional groups for SAR exploration [2].

Antiviral Drug Discovery: RSV Inhibitor Intermediate with Superior Pharmacokinetic Profiles

A patent application (US 2020/0361942 A1) discloses pyrazolopyrimidine compounds incorporating azetidine-containing intermediates for the treatment of respiratory syncytial virus (RSV) [1]. The azetidine-bearing compounds demonstrated superior plasma concentration profiles compared to corresponding pyrrolidine analogs, highlighting the pharmacokinetic advantage of the four-membered ring scaffold [1]. Methyl 3-azetidineacetate TFA salt can be employed as a key synthetic building block for constructing the azetidine-containing pharmacophore at the core of these antiviral agents, with the TFA salt form facilitating direct use in amide bond formation without additional activation steps [1].

Peptide and Amino Acid Mimetic Synthesis: Non-Natural Amino Acid Precursor

Methyl 3-azetidineacetate TFA salt has been utilized as a precursor for the synthesis of non-natural amino acids, where the azetidine ring serves as a conformationally constrained proline or β-amino acid surrogate [1]. The TFA salt's enhanced solubility in organic solvents (DMSO, acetonitrile) makes it the preferred form for solid-phase and solution-phase peptide coupling protocols, where hydrochloride salts often exhibit limited solubility [2]. The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid for direct incorporation into peptide chains, while the azetidine nitrogen can be functionalized via reductive amination or acylation to introduce side-chain diversity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-azetidineacetate trifluoroacetate salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.